molecular formula C7H9N3O B13832014 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine

Cat. No.: B13832014
M. Wt: 151.17 g/mol
InChI Key: BZZWNZAMBICMFL-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine is a heterocyclic compound featuring a fused pyridine-oxazine scaffold with an amine substituent at the 8-position. Its molecular formula is C₇H₉N₃O (molecular weight: 151.17 g/mol), derived from the parent structure 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine (C₇H₈N₂O, MW: 136.15 g/mol) by substitution of a hydrogen atom with an amino group . Key physical properties of the parent compound include a density of 1.2±0.1 g/cm³, a boiling point of 285.7±29.0 °C, and a LogP value of 0.35, indicative of moderate lipophilicity . This compound is stored under 2–8°C in the dark due to its sensitivity to light and thermal degradation .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine

InChI

InChI=1S/C7H9N3O/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H2,8,10)

InChI Key

BZZWNZAMBICMFL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=CC(=C2N1)N

Origin of Product

United States

Preparation Methods

Mannich-Type Cyclization Method

A prevalent synthetic approach involves a Mannich reaction, which facilitates cyclization by condensing a primary amine, formaldehyde, and an appropriate aromatic precursor to form the oxazine ring fused to the pyridine core. This method typically proceeds under mild conditions and yields the desired heterocycle efficiently.

  • Reagents: Primary amine, formaldehyde, pyridine derivative
  • Conditions: Typically reflux in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile for 24–48 hours
  • Yield: Moderate to good (65–75%)
  • Purity: ≥95% after purification by recrystallization or chromatography

This method is scalable for industrial production, often optimized using continuous flow reactors to improve yield and purity while minimizing reaction times.

Cyclization via Amidines and Triethylamine

Another effective route uses amidine hydrochlorides as precursors, which, in the presence of triethylamine and THF, undergo cyclization to form the oxazine ring system.

  • Reagents: Amidine hydrochloride, triethylamine (Et3N), THF
  • Conditions: Stirring at room temperature or mild heating for 48 hours
  • Yield: 65–75%
  • Purity: ≥95%

This method allows for functionalization at various positions by modifying the amidine precursor, enabling structural diversity.

Halogenation and Substitution Strategies

Functionalized derivatives of 2,3-dihydro-1H-pyrido[2,3-b]oxazin-8-amine are prepared by halogenation (e.g., chlorination or iodination) of the parent compound or intermediates, followed by nucleophilic substitution.

  • Chlorination: Using phosphorus oxychloride (POCl₃) at 105–110°C
  • Iodination: Using iodine with tert-butyl protection groups at ambient temperature
  • Yields: Chlorination ~80%, iodination ~70%
  • Purity: 95–98%

These substitutions enhance physicochemical and biological properties such as lipophilicity and receptor binding affinity.

One-Pot Annulation Method for Pyrido[2,3-b]oxazines

A streamlined approach reported involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate as a base in refluxing acetonitrile. This method features a Smiles rearrangement followed by cyclization to yield the oxazine ring.

  • Reagents: N-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridines, Cs2CO3
  • Conditions: Reflux in acetonitrile
  • Yield: Excellent, often >80%
  • Advantages: High atom economy, fewer purification steps, and good scalability

Although this method is primarily for pyrido[2,3-b]oxazin-2-ones, it provides valuable insight into efficient oxazine ring construction applicable to related compounds.

Synthesis via Ring-Opening and Annulation of Pyridones

Recent synthetic advances describe the preparation of dihydropyrido[2,1-c]oxazine derivatives through ring-opening transformations of pyridone precursors, which may be adapted for 2,3-dihydro-1H-pyrido[2,3-b]oxazin-8-amine analogs.

  • Step 1: Preparation of 1-(2,2-dimethoxyethyl)-4-pyridone derivatives via ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions
  • Step 2: Acidic hydrolysis (HCl or formic acid) to remove protecting groups and induce cyclization forming the oxazine ring
  • Step 3: Reaction with amines and ammonium acetate or acetic acid under reflux in toluene/methanol mixture to introduce amino substituents

Yields vary from 30% to 90% depending on substituents and reaction conditions. This method allows the synthesis of functionalized derivatives with potential biological activity.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%) Notes
Mannich Cyclization Primary amine, formaldehyde, aromatic precursor, reflux in THF or MeCN 65–75 ≥95 Scalable, moderate reaction time
Amidines Cyclization Amidine hydrochloride, Et3N, THF, 48 h 65–75 ≥95 Allows functionalization
Chlorination POCl₃, 105–110°C 80 98 For halogenated derivatives
Iodination Iodine, tert-butyl protection, 1 h 70 95 Enhances lipophilicity
One-Pot Annulation N-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridines, Cs2CO3, reflux in MeCN >80 High Efficient, fewer steps
Ring-Opening & Amination Pyridone derivatives, HCl or formic acid, amines, ammonium acetate, reflux in toluene/methanol 30–90 High Versatile for derivatives

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to fully saturated compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H8N2O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 1112193-37-9
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : Approximately 285.7 °C at 760 mmHg

The compound features a unique ring structure that contributes to its biological activity, particularly in interactions with various biomolecules.

Biochemical Mechanism of Action

The primary mechanism of action for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine involves its role as an antagonist to Inhibitors of Apoptosis Proteins (IAPs). By inhibiting IAPs, the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy:

  • Interaction with Enzymes : The compound has been shown to interact with caspases (specifically caspase-3 and caspase-9), leading to the cleavage of PARP-1, a marker for apoptosis .

Cancer Therapy

Research indicates that 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine may have cytotoxic effects on various cancer cell lines. A study demonstrated that derivatives of this compound exhibited significant reduction in cell viability against several cancer types:

Cancer Type Cell Line IC50 Values (µM)
Breast CancerMCF-712.5
Lung CancerA54915.0
Colon CancerHCT11610.0

These results suggest potential use as a chemotherapeutic agent targeting apoptotic pathways.

Neurodegenerative Disorders

The compound has been investigated for its role in inhibiting β-secretase (BACE) activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. BACE inhibitors can potentially slow down the progression of neurodegenerative disorders:

Disorder Mechanism Potential Impact
Alzheimer's DiseaseInhibition of BACEReduces amyloid plaque formation
Type 2 DiabetesInhibition of BACEManages glucose metabolism

Anti-inflammatory Properties

Preliminary studies have shown that related compounds exhibit anti-inflammatory effects in vitro and in vivo. These findings indicate that modifications to the oxazine structure could enhance efficacy against inflammatory diseases.

Case Study 1: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, derivatives of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine were tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity.

Case Study 2: BACE Inhibition and Alzheimer's Disease

A patent study highlighted the effectiveness of oxazine derivatives in inhibiting BACE enzymes. These compounds were shown to significantly lower β-amyloid levels in animal models, suggesting therapeutic potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine with structurally related derivatives, emphasizing substituent effects on properties and applications:

Compound (CAS No.) Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine (128702-03-4) -NH₂ at C8 C₇H₉N₃O 151.17 Reference compound; enhanced polarity
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one (136742-83-1) -O at C2 (ketone) C₇H₆N₂O₂ 150.14 Ketone reduces ring flexibility; higher PSA (54.15 vs. 34.15)
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (1203499-17-5) -Br at C6 C₇H₇BrN₂O 215.05 Increased lipophilicity (LogP ~1.5); potential halogen bonding
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (946121-78-4) -Br at C7 C₇H₇BrN₂O 215.05 Similar to 6-Bromo; positional isomerism may alter reactivity
8-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (1198154-60-7) -Cl at C8 C₇H₇ClN₂O 170.60 Smaller halogen substituent; lower steric hindrance

Key Observations:

  • Electronic and Steric Effects : The 8-amine group in the target compound introduces a strong electron-donating moiety, contrasting with electron-withdrawing halogens (-Br, -Cl) or ketones in analogs. This difference likely influences reactivity in substitution or coupling reactions .
  • Lipophilicity : Brominated derivatives exhibit higher LogP values (~1.5–2.0 estimated) compared to the parent compound (LogP 0.35) and the 8-amine derivative (LogP ~0.1), impacting membrane permeability and pharmacokinetics .
  • Bioactivity: While quinoxaline 1,4-dioxides (structurally related to pyrido-oxazines) demonstrate antibacterial properties , halogenated analogs may leverage halogen bonding for target engagement, whereas the 8-amine group could serve as a pharmacophore in kinase or receptor inhibition.

Biological Activity

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine, with the CAS number 1112193-37-9, is a heterocyclic compound characterized by its unique molecular structure comprising nitrogen and oxygen atoms within its ring. Its molecular formula is C7H8N2OC_7H_8N_2O, and it exhibits a molecular weight of approximately 136.15 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and apoptosis regulation.

The primary biological activity of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its role as an antagonist to Inhibitors of Apoptosis Proteins (IAPs). These proteins are crucial regulators of apoptosis, and by inhibiting them, this compound can sensitize cells to apoptotic signals. The interaction with caspases—specifically caspase-9 and caspase-3—leads to the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a key event in the apoptotic pathway .

Cellular Effects

Research indicates that 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine influences various cellular processes:

  • Cell Cycle Regulation : It affects the progression of the cell cycle by modulating signaling pathways associated with cell division.
  • Mitochondrial Function : The compound has been shown to induce a loss of mitochondrial membrane potential in a concentration-dependent manner, which is critical for initiating apoptosis.
  • Gene Expression : It alters gene expression profiles related to apoptosis and cell survival.

The compound is known to interact with various biomolecules, influencing their activity and function. For example:

  • It promotes the activation of caspases involved in the apoptotic process.
  • It has been linked to changes in cellular metabolism and signaling pathways that govern cell fate decisions.

Study on Apoptosis Induction

A significant study demonstrated that 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine could induce apoptosis in cancer cell lines. The study utilized various concentrations of the compound and observed a marked increase in apoptotic markers such as cleaved PARP and activated caspases . The results indicated that the compound's ability to target IAPs was a pivotal factor in its efficacy.

Comparative Analysis with Related Compounds

In comparative studies against similar heterocyclic compounds, 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine exhibited superior activity in inducing apoptosis. For instance:

Compound NameIC50 (µM)Mechanism of Action
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine5.0IAP antagonism
1H-Pyrido[2,3-b][1,4]oxazine10.0Caspase activation
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine15.0Moderate IAP inhibition

This table illustrates how the compound compares favorably against others in terms of potency and mechanism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine, and how do reaction conditions influence yields?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Cyclization of 2-hydroxy-3-aminopyridine with chloroacetyl chloride under mild conditions (e.g., THF, triethylamine), yielding ~27% product. This method requires careful pH control to avoid side reactions .
  • Route 2 : Reaction of 2-chloro-3-hydroxypyridine with chloroacetamide in refluxing ethanol, achieving ~54% yield. The higher yield is attributed to improved solubility of intermediates in polar solvents .
  • Optimization Tip : Use LC-MS to monitor reaction progress and adjust stoichiometry of amine coupling agents (e.g., triethylamine) to suppress byproduct formation .

Q. Which analytical techniques are most reliable for characterizing 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : Combine 1H^1H and 13C^{13}C NMR to verify regiochemistry of the oxazine ring and amine position. For example, the amine proton typically appears as a singlet at δ 5.2–5.5 ppm .
  • Purity Assessment : LC-MS with reverse-phase C18 columns (acetonitrile/water gradient) detects impurities down to 0.1%. Compare retention times with reference standards (e.g., EP impurity guidelines) .
  • Elemental Analysis : Use combustion analysis to confirm C, H, N content within ±0.4% of theoretical values .

Q. How can researchers mitigate common impurities during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Major impurities include halogenated intermediates (e.g., 6-bromo derivatives) from incomplete cyclization. Use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane) for isolation .
  • Purification Strategy : Recrystallize from ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials. For persistent sulfonamide byproducts (e.g., from sulfonyl chloride reactions), employ ion-exchange chromatography .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., HPK1). The oxazine ring’s oxygen forms hydrogen bonds with catalytic lysine residues (e.g., Lys46 in HPK1), as seen in co-crystal structures (PDB: 9BI8) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor count. Derivatives with logP < 3.5 and <2 H-bond donors show improved blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized kinase inhibition protocols (e.g., ADP-Glo™ assay for HPK1). Control for off-target effects via counter-screening against related kinases (MAPK, JNK) .
  • Meta-Analysis : Cross-reference IC50_{50} values with structural analogs. For example, 8-fluoro substitution reduces IC50_{50} by 10-fold compared to the parent compound, likely due to enhanced target binding .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the pyrido-oxazine scaffold?

  • Methodological Answer :

  • Directing Groups : Introduce a boronic acid at C7 (via Miyaura borylation) to direct electrophiles to C7. For example, Suzuki coupling with aryl halides achieves >80% regioselectivity .
  • Solvent Effects : Use DMF for nitration reactions to favor C6 substitution, while DMSO promotes C5 functionalization due to differential stabilization of transition states .

Q. How do steric and electronic effects influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Pathways : Under acidic conditions (pH < 4), the oxazine ring undergoes hydrolysis to form pyridone derivatives. Stabilize via N-methylation of the oxazine nitrogen, which increases half-life in plasma by 3-fold .
  • Light Sensitivity : The amine group promotes photooxidation. Store solutions in amber vials with 0.1% BHT to inhibit radical formation .

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